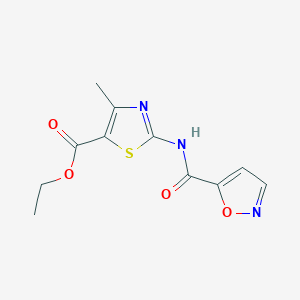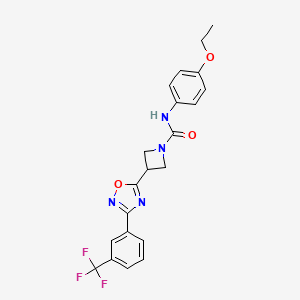
Ethyl 2-(isoxazole-5-carboxamido)-4-methylthiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(isoxazole-5-carboxamido)-4-methylthiazole-5-carboxylate is a compound that falls within the broader category of thiazole derivatives. These compounds are of significant interest due to their diverse range of biological activities, including antitumor properties. The synthesis of various thiazole derivatives has been explored, with particular attention to the substitution patterns on the thiazole ring, which can significantly influence the biological activity of these compounds .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the use of versatile intermediates such as ethyl 2-chlorooxazole-4-carboxylate. This intermediate can undergo regiocontrolled halogenation and palladium-catalyzed coupling reactions to yield a variety of substituted oxazoles . Similarly, ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been synthesized and tested for their antitumor activity, demonstrating the potential for creating compounds with significant biological effects .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is crucial in determining their biological activity. For instance, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate has been determined, revealing hydrogen-bonded dimers consisting of N—H⋯N interactions, which are further stabilized by N—H⋯O interactions with the carboxylate oxygen atoms . These structural features can influence the binding interactions with biological targets.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, leading to the formation of new compounds with different biological properties. For example, ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates react with 2-chloropyrimidine and 2-chlorobenzoxazole to yield isoxazolones with substituted pyrimidine and benzoxazole rings. These compounds can further rearrange to form imidazopyrimidine and aminoindole derivatives through intramolecular cyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as their photophysical properties and singlet oxygen activation capabilities, are important for their potential applications. For instance, ethyl 2-arylthiazole-5-carboxylates exhibit absorptions mainly due to π→π* transitions, and they show fluorescence, which could be due to dual emission from different excited states. These compounds have also been used as sensitizers in photo-oxidation reactions, indicating their role as singlet-oxygen sensitizers .
Applications De Recherche Scientifique
Synthetic Modifications and Antimicrobial Studies
A derivative of the thiazole group, ethyl 2-amino-4-methylthiazole-5-carboxylate, has been extensively modified and synthesized using readily available materials. These derivatives demonstrate antimicrobial activities against both bacterial and fungal strains, highlighting the compound's potential in developing new antimicrobial agents. The structure-activity relationships of these molecules have been analyzed through 3D-QSAR analysis, contributing to our understanding of how structural changes impact biological activity (Desai, Bhatt, & Joshi, 2019).
Synthesis of Chiral 2-Aminoalkyloxazole-4-carboxylates
Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate has been utilized as a precursor for N-acylation with various phthalimidylamino acids, leading to the formation of 2-aminoalkyloxazole-4-carboxylate esters. This process demonstrates a novel approach to synthesizing chiral compounds, which can be of significant interest in the development of drugs and other biologically active molecules (Cox, Prager, & Svensson, 2003).
Antitumor Activity
New ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been synthesized and shown to exhibit promising antitumor activity against a variety of human tumor cell lines. This research points to the potential of ethyl 2-(isoxazole-5-carboxamido)-4-methylthiazole-5-carboxylate derivatives in cancer treatment, with specific compounds demonstrating significant efficacy against leukemia cell lines (El-Subbagh, Abadi, & Lehmann, 1999).
Propriétés
IUPAC Name |
ethyl 4-methyl-2-(1,2-oxazole-5-carbonylamino)-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-3-17-10(16)8-6(2)13-11(19-8)14-9(15)7-4-5-12-18-7/h4-5H,3H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNGUJRYAJKEFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=NO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate;hydrochloride](/img/structure/B3011923.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3011925.png)





![N-(3-acetylphenyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3011936.png)



![2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B3011944.png)
![N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B3011945.png)
